molecular formula C14H11N3O2S B7470044 Pyridine-3-sulfonic acid quinolin-8-ylamide

Pyridine-3-sulfonic acid quinolin-8-ylamide

Cat. No. B7470044
M. Wt: 285.32 g/mol
InChI Key: FJXXTBQLGLUVMS-UHFFFAOYSA-N
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Description

Pyridine-3-sulfonic acid quinolin-8-ylamide, also known as PQSA, is a chemical compound with potential applications in scientific research. PQSA belongs to the quinoline family of compounds and has been shown to have interesting properties that make it a promising candidate for various laboratory experiments.

Mechanism of Action

The exact mechanism of action of Pyridine-3-sulfonic acid quinolin-8-ylamide is not well understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. Pyridine-3-sulfonic acid quinolin-8-ylamide has been shown to inhibit the growth of several bacterial and fungal species, including Staphylococcus aureus and Candida albicans.
Biochemical and Physiological Effects:
Pyridine-3-sulfonic acid quinolin-8-ylamide has been shown to have several biochemical and physiological effects. In addition to its antibacterial and antifungal properties, Pyridine-3-sulfonic acid quinolin-8-ylamide has been found to have antioxidant properties, which could be useful in the development of new drugs to treat oxidative stress-related diseases. Additionally, Pyridine-3-sulfonic acid quinolin-8-ylamide has been found to have anti-tumor properties, making it a potential candidate for the development of new cancer drugs.

Advantages and Limitations for Lab Experiments

One advantage of using Pyridine-3-sulfonic acid quinolin-8-ylamide in laboratory experiments is its relatively low cost compared to other compounds with similar properties. Additionally, Pyridine-3-sulfonic acid quinolin-8-ylamide is relatively easy to synthesize, making it accessible to researchers with limited resources. One limitation of Pyridine-3-sulfonic acid quinolin-8-ylamide is its limited solubility in water, which could make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving Pyridine-3-sulfonic acid quinolin-8-ylamide. One potential area of research is the development of new antibiotics based on Pyridine-3-sulfonic acid quinolin-8-ylamide's antibacterial and antifungal properties. Additionally, Pyridine-3-sulfonic acid quinolin-8-ylamide's anti-inflammatory properties could be useful in the development of new drugs to treat inflammatory diseases. Further research is needed to fully understand the mechanism of action of Pyridine-3-sulfonic acid quinolin-8-ylamide and to explore its potential applications in other scientific research fields.

Scientific Research Applications

Pyridine-3-sulfonic acid quinolin-8-ylamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. Pyridine-3-sulfonic acid quinolin-8-ylamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, Pyridine-3-sulfonic acid quinolin-8-ylamide has been found to have anti-inflammatory properties, which could be useful in the development of new drugs to treat inflammatory diseases.

properties

IUPAC Name

N-quinolin-8-ylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-20(19,12-6-3-8-15-10-12)17-13-7-1-4-11-5-2-9-16-14(11)13/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXXTBQLGLUVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CN=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion using route 14 general procedure 26, pyridine-3-sulfonyl chloride hydrochloride (0.30 g, 1.39 mmol), 8-aminoquinoline (0.20 g, 1.39 mmol) in pyridine (0.56 ml, 6.94 mmol) gave the title compound (70 mg, 18%) after trituration from MeOH.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0.56 mL
Type
reactant
Reaction Step Four
Yield
18%

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